molecular formula C18H13N5O4 B2906888 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887893-32-5

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2906888
CAS No.: 887893-32-5
M. Wt: 363.333
InChI Key: PPOXHRMVCAGYCE-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core linked to a pyrrolidinone and a pyridinyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with the pyridine ring: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the benzamide moiety: The final step involves the reaction of the oxadiazole-pyridine intermediate with a benzoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone and pyridine moieties.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The benzamide and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrrolidinone and pyridine rings.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mechanism of Action

The exact mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors involved in oxidative stress pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dioxopyrrolidin-1-yl)-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a different position of the pyridine ring.

    3-(2,5-dioxopyrrolidin-1-yl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide: Another positional isomer with the pyridine ring in a different position.

Uniqueness

The unique positioning of the pyridine ring in 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide may confer distinct chemical and biological properties compared to its isomers

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O4/c24-14-6-7-15(25)23(14)13-5-1-3-11(9-13)16(26)20-18-22-21-17(27-18)12-4-2-8-19-10-12/h1-5,8-10H,6-7H2,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOXHRMVCAGYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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